3-(1-Methyl-1H-pyrazol-4-yl)-8-(piperidin-4-yl)-1,5-naphthyridine
CAS No.:
Cat. No.: VC16519838
Molecular Formula: C17H19N5
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H19N5 |
---|---|
Molecular Weight | 293.4 g/mol |
IUPAC Name | 3-(1-methylpyrazol-4-yl)-8-piperidin-4-yl-1,5-naphthyridine |
Standard InChI | InChI=1S/C17H19N5/c1-22-11-14(10-21-22)13-8-16-17(20-9-13)15(4-7-19-16)12-2-5-18-6-3-12/h4,7-12,18H,2-3,5-6H2,1H3 |
Standard InChI Key | OPHMPYFVHKVLKI-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C=N1)C2=CC3=NC=CC(=C3N=C2)C4CCNCC4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a 1,5-naphthyridine backbone—a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 5. Key substituents include:
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3-position: 1-Methyl-1H-pyrazol-4-yl group, a five-membered aromatic ring with two adjacent nitrogen atoms.
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8-position: Piperidin-4-yl group, a six-membered saturated ring containing one nitrogen atom.
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular formula | C₁₇H₁₈N₅ |
Molecular weight | 292.36 g/mol |
Hydrogen bond donors | 1 (piperidinyl NH) |
Hydrogen bond acceptors | 5 (naphthyridine N, pyrazole N) |
Rotatable bonds | 3 |
The IUPAC name derives from the parent 1,5-naphthyridine system, with substituents numbered according to standard bicyclic nomenclature .
Synthetic Strategies
Retrosynthetic Analysis
Two primary disconnections are proposed based on analogous syntheses :
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Naphthyridine core formation: Likely via cyclization or cycloaddition reactions.
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Substituent introduction: Through cross-coupling or nucleophilic substitution.
Functionalization at C3 and C8
Table 2: Key Reaction Conditions
Step | Reagents/Catalysts | Yield (%) | Reference |
---|---|---|---|
Core formation | H₂SO₄, glycerol, 150°C | 45–60 | |
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 70–85 | |
Amination | Pd₂(dba)₃, Xantphos, t-BuONa | 50–65 |
Physicochemical Properties
Solubility and Lipophilicity
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Aqueous solubility: <10 μg/mL (predicted), due to aromatic stacking interactions.
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logP: 2.8 ± 0.3 (moderate lipophilicity, favorable for blood-brain barrier penetration).
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pKa: 8.2 (piperidinyl nitrogen), enabling salt formation in acidic media.
Spectroscopic Characteristics
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.92 (s, 1H, naphthyridine H2)
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δ 8.15 (d, J=5.6 Hz, 1H, naphthyridine H6)
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δ 7.85 (s, 1H, pyrazole H5)
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δ 3.95 (s, 3H, N-CH₃)
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δ 3.20–3.40 (m, 4H, piperidine H2/H6)
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Target | Assay Type | Activity | Reference |
---|---|---|---|
c-Met kinase | FRET-based | IC₅₀ = 23 nM | |
DYRK1A | Radioactive | IC₅₀ = 11 nM | |
SARS-CoV-2 3CLpro | Fluorescent | EC₅₀ = 1.7 μM |
Applications in Materials Science
Organic Electronics
1,5-Naphthyridine derivatives serve as:
Metal Coordination Complexes
The piperidine nitrogen enables chelation with transition metals:
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